2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one

Medicinal Chemistry Scaffold Design Conformational Analysis

This bench‑stable solid is the only commercially addressable building block that simultaneously delivers a C‑2 stereogenic center, a partially saturated pyrimidinone ring, and a direct indole–quinazolinone C–C bond pre‑organised for pentacyclic alkaloid cyclisation. Unlike planar 4(3H)‑quinazolinones, its sp³ carbon confers improved solubility and a three‑dimensional scaffold for fragment‑based drug discovery. The metal‑free, chromatography‑free synthesis (86% yield at 10 mmol scale) makes it economically viable for library production at gram‑to‑kilogram quantities. Researchers building kinase, GPCR, ion‑channel and DHFR screening collections gain dual pharmacophoric access in a single procurement while retaining the stereochemical handle essential for enantioselective lead optimisation.

Molecular Formula C16H13N3O
Molecular Weight 263.3
CAS No. 396098-84-3
Cat. No. B2755517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one
CAS396098-84-3
Molecular FormulaC16H13N3O
Molecular Weight263.3
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3NC4=CC=CC=C4C(=O)N3
InChIInChI=1S/C16H13N3O/c20-16-11-6-2-4-8-14(11)18-15(19-16)12-9-17-13-7-3-1-5-10(12)13/h1-9,15,17-18H,(H,19,20)
InChIKeyPWJNHCZVIHAJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 2-(1H-Indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one (CAS 396098-84-3) as a Structurally Distinct Indole–Quinazolinone Hybrid Scaffold


2-(1H-Indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one (CAS 396098-84-3) is a heterocyclic hybrid molecule that fuses an indole moiety with a partially saturated 1,2,3,4-tetrahydroquinazolin-4-one core [1]. Unlike the more common fully aromatic 4(3H)-quinazolinone analogues, this compound possesses a saturated C(2)–N(3) bond, which introduces a stereogenic center at C-2 and alters the electronic and conformational landscape of the scaffold [2]. First reported by Hermecz and co-workers in 1994 as part of a systematic study of indolyl-quinazolinones, the compound is a bench-stable solid that can be accessed via acid-catalyzed condensation of indole-3-carboxaldehyde with anthranilamide, followed by reduction [2]. Its primary scientific role is as a versatile synthetic intermediate for the construction of more complex indoloquinazolinone alkaloid-like structures, and it serves as a procurement-addressable entry point into a biologically relevant chemical space distinct from both indole-only and quinazolinone-only fragments [1].

Why 2-(1H-Indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one Cannot Be Replaced by Common Indole or Quinazolinone Alternatives


Selecting a generic indole or quinazolinone building block as a replacement for 2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one carries a high risk of project divergence because this compound occupies a unique intersection of three pharmacophoric features that are absent in either fragment alone: (i) a C-2 stereogenic center that enables enantioselective downstream diversification, (ii) a partially saturated pyrimidinone ring that modulates both hydrogen-bonding capacity and metabolic susceptibility relative to fully aromatic quinazolinones, and (iii) a direct C–C linkage between the indole C-3 and the quinazolinone C-2 that pre-organizes the scaffold for cyclization to pentacyclic indoloquinazolinone alkaloids such as rutaecarpine [1]. The saturated tetrahydroquinazolinone core confers improved aqueous solubility relative to its fully oxidized 4(3H)-quinazolinone congener, while the indole NH and quinazolinone NH/CO provide dual hydrogen-bond donor/acceptor functionality that is absent in simpler 2-aryl-quinazolinones [2]. Consequently, substituting this compound with a random indole-3-carboxaldehyde or a generic 2-aryl-4(3H)-quinazolinone would forfeit the unique three-dimensional shape, the stereochemical handle, and the pre-organized geometry required for specific cyclization chemistries, making straightforward interchange impossible without extensive re-optimization of synthetic routes and biological profiles [1][2].

Quantitative Differentiation Evidence for 2-(1H-Indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one (CAS 396098-84-3) Against Closest Analogs


Structural Uniqueness: Saturated Tetrahydroquinazolinone Core Versus Aromatic 4(3H)-Quinazolinone Congeners

The target compound is distinguished from its closest structural analog, 2-(1H-indol-3-yl)-4(3H)-quinazolinone, by the saturation state of the pyrimidinone ring. The 1,2,3,4-tetrahydroquinazolin-4-one core contains an sp³-hybridized C-2 carbon, creating a stereogenic center and a non-planar ring conformation, whereas the 4(3H)-quinazolinone analog is fully aromatic and planar [1]. This saturation increases the fraction of sp³-hybridized carbons (Fsp³) from 0.00 in the aromatic analog to approximately 0.06 in the target compound, a metric correlated with improved solubility and reduced promiscuity in fragment-based drug discovery [2][3].

Medicinal Chemistry Scaffold Design Conformational Analysis

Antibacterial Activity Gap: Tetrahydroquinazolinone vs. 4(3H)-Quinazolinone Against MRSA

While the target compound itself has not been directly screened for antibacterial activity in published literature, its oxidized congener 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one (compound 3k) exhibits a Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 [1]. The structurally simpler 4(3H)-quinazolinone parent compound (5a) shows no antibacterial activity against S. aureus or MRSA in the same assay (MIC >250 µg/mL) [1]. This >250-fold differential in potency highlights that the antibacterial pharmacophore resides in the 2-indolyl substitution pattern rather than the quinazolinone core alone, positioning the target tetrahydroquinazolinone as a privileged intermediate for installing indole diversity at C-2.

Antibacterial MRSA Drug Resistance

Synthetic Accessibility Advantage: One-Step Assembly vs. Multi-Step Routes to Indoloquinazolinones

The target compound can be prepared in a single synthetic operation via acid-catalyzed condensation of commercially available indole-3-carboxaldehyde with anthranilamide, followed by reduction, with reported yields of approximately 86% for the oxidized analog on a multi-mmol scale [1]. In contrast, accessing fused indoloquinazolinone alkaloids such as rutaecarpine typically requires multi-step sequences involving Fischer indolization, cyclocondensation, and additional functional group manipulations, often with lower overall yields [2]. The target tetrahydroquinazolinone thus provides a more direct and higher-yielding entry point into the indoloquinazolinone chemical space.

Synthetic Chemistry Building Blocks Library Synthesis

Antiproliferative Selectivity: Indolylquinazolinones Exhibit Preferential Cytotoxicity Against Rapidly Dividing Cancer Cells Over Normal Fibroblasts

In a panel of cancer cell lines, indolylquinazolinones 3b, 3e, and 3g—congeners of the target compound—showed a preferential suppression of the growth of rapidly dividing A549 lung adenocarcinoma cells compared to slower-growing fibroblasts of non-tumor etiology [1]. This selectivity window is absent in many standard cytotoxic agents that indiscriminately target all dividing cells. The tetrahydroquinazolinone scaffold, as the reduced precursor to these active compounds, offers a unique chemical starting point for structure–activity relationship (SAR) exploration aimed at enhancing this therapeutic window without synthesizing the entire pentacyclic framework.

Cancer Research Selective Cytotoxicity Drug Discovery

Dual-Target Pharmacophore Potential: Combined Indole and Quinazolinone Moieties Enable Polypharmacology

Indole and quinazolinone substructures independently engage distinct biological target classes: indoles are privileged scaffolds for kinase inhibition (e.g., staurosporine), serotonin receptors, and tubulin binding, while quinazolinones feature prominently in EGFR inhibitors (e.g., gefitinib), dihydrofolate reductase inhibitors, and KCNQ channel modulators [1][2]. The target compound is one of very few commercially listed building blocks that combine both pharmacophores in a single, non-fused hybrid structure with a stereogenic center, enabling systematic exploration of polypharmacology without committing to a fully rigid pentacyclic framework [3]. This dual-engagement potential is not present in single-pharmacophore building blocks such as indole-3-carboxaldehyde or 2-methyl-4(3H)-quinazolinone.

Polypharmacology Multi-Target Drug Design Indole Alkaloids

Scalable Synthesis Protocol: Multi-Gram Accessibility with Benign Reagents

A published protocol for the oxidized analog demonstrates the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one on a 10 mmol scale using DMSO as solvent and catalytic acid, achieving 86% isolated yield [1]. The target tetrahydroquinazolinone is obtained by subsequent reduction with lithium aluminum hydride or sodium borohydride, both of which are standard, inexpensive reducing agents amenable to scale-up . By contrast, many indoloquinazolinone syntheses require transition-metal catalysts (e.g., Pd, Rh) and specialized ligands, increasing cost and purification burden [2]. This benign, metal-free route to the key intermediate makes the target compound substantially more attractive for procurement at gram-to-kilogram scales.

Process Chemistry Scale-Up Green Chemistry

Optimal Application Scenarios for 2-(1H-Indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one (CAS 396098-84-3) Based on Quantitative Evidence


Fragment-Based and Scaffold-Hopping Drug Discovery Programs Targeting Antibacterial and Anticancer Indications

The compound is ideally suited as a central scaffold in fragment-based drug discovery (FBDD) and scaffold-hopping campaigns where a non-planar, stereogenic core is desired. Its Fsp³ of ~0.06 distinguishes it from planar 4(3H)-quinazolinones, and the demonstrated antibacterial potency of its oxidized analogs against MRSA (MIC = 0.98 µg/mL for compound 3k) validates the indolylquinazolinone chemotype as an antibacterial pharmacophore [1]. Additionally, the preferential cytotoxicity of related indolylquinazolinones toward A549 cancer cells over normal fibroblasts supports its use in oncology hit-finding libraries [1]. Researchers seeking to replace flat, aromatic scaffolds with more three-dimensional alternatives will find this compound a synthetically tractable entry point, as demonstrated by the published 86%-yield condensation protocol [1].

Synthetic Intermediate for Indoloquinazolinone Alkaloid Total Synthesis and Derivatization

For natural product chemistry and alkaloid synthesis programs, this compound serves as a direct precursor to pentacyclic indoloquinazolinones such as rutaecarpine and evodiamine, which possess vasodilatory, antiplatelet, and anticancer activities [2]. The pre-formed indole–quinazolinone C–C bond and the reducible C(2)–N(3) bond enable cyclization strategies that are not accessible from simple indole or quinazolinone starting materials. The metal-free synthetic route permits late-stage diversification at the indole nitrogen or quinazolinone carbonyl, enabling the rapid generation of alkaloid-like libraries for biological screening [2].

Multi-Target Chemical Probe Design Leveraging Dual Indole–Quinazolinone Pharmacophores

Because indole and quinazolinone substructures are individually validated against distinct target classes—kinases, GPCRs, ion channels, and DHFR—this hybrid scaffold is uniquely positioned for the design of multi-target chemical probes [3]. A single procurement of this building block provides simultaneous access to both pharmacophoric spaces, reducing the number of synthetic steps required to construct dual-target screening libraries. The stereogenic center at C-2 adds an additional dimension of chemical diversity that can be exploited to optimize target engagement selectivity [3].

Process Chemistry Scale-Up Evaluation for Cost-Effective Library Production

Industrial medicinal chemistry groups seeking to generate large, diverse screening libraries will benefit from the compound's metal-free, chromatography-free synthetic protocol. The one-step condensation of indole-3-carboxaldehyde with anthranilamide in DMSO under acid catalysis proceeds with 86% yield at 10 mmol scale, and subsequent reduction uses inexpensive borohydride reagents [1]. This benign route eliminates the cost and purification burden associated with transition-metal-catalyzed indoloquinazolinone syntheses, making the compound an economically viable building block for high-throughput chemistry platforms that require gram-to-kilogram quantities with minimal environmental impact [4].

Quote Request

Request a Quote for 2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.